1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
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Overview
Description
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a complex organic compound characterized by the presence of both chloro and methoxy substituents on a phenyl ring, as well as sulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclohexylamine to form the corresponding sulfonamide. This intermediate is then subjected to cyclization under basic conditions to yield the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides.
Scientific Research Applications
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups may play a key role in binding to these targets, while the chloro and methoxy substituents can influence the compound’s overall reactivity and selectivity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
- 2-chloro-5-methoxyphenylboronic acid
- 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
Uniqueness
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is unique due to the presence of both cyclohexyl and azetidine rings, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3-cyclohexylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5S2/c1-23-15-8-7-12(17)9-16(15)25(21,22)18-10-14(11-18)24(19,20)13-5-3-2-4-6-13/h7-9,13-14H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECKHGBYCMDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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